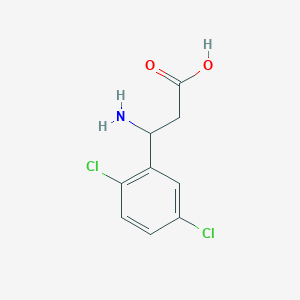
2'-Chlorobiphenyl-2-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chlorobiphenyl-2-methylamine is an organic compound with the molecular formula C13H12ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a methylamine group is attached to the 2 position of the biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chlorobiphenyl-2-methylamine typically involves the reaction of 2-chlorobiphenyl with methylamine. One common method includes the use of a Grignard reagent, where 2-chlorobiphenyl is reacted with methylmagnesium bromide to form the corresponding biphenyl intermediate. This intermediate is then treated with methylamine under controlled conditions to yield 2’-Chlorobiphenyl-2-methylamine .
Industrial Production Methods
Industrial production of 2’-Chlorobiphenyl-2-methylamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2’-Chlorobiphenyl-2-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated biphenyls or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include various biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Chlorobiphenyl-2-methylamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2’-Chlorobiphenyl-2-methylamine involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to specific molecular targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: A simpler analog without the methylamine group.
4-Chlorobiphenyl: Another chlorinated biphenyl with the chlorine atom at the 4 position.
2,2’-Dichlorobiphenyl: A compound with two chlorine atoms at the 2 and 2’ positions.
Uniqueness
2’-Chlorobiphenyl-2-methylamine is unique due to the presence of both a chlorine atom and a methylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .
Properties
CAS No. |
876170-46-6 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H12ClN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H,9,15H2 |
InChI Key |
CQHFRBPHEMVDPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)





![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)


![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)

